REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH2:8][CH:9]([OH:22])[CH2:10][N:11]([CH2:13][c:14]2[cH:15][cH:16][c:17]([O:18][CH3:19])[cH:20][cH:21]2)[CH2:12]1)([CH3:23])[CH3:24].[CH3:27][OH:28].[H:25][H:26]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH2:8][CH:9]([OH:22])[CH2:10][NH:11][CH2:12]1)([CH3:23])[CH3:24]
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Name
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COc1ccc(CN2CC(O)CC(O[Si](C)(C)C(C)(C)C)C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CC(O)CC(O[Si](C)(C)C(C)(C)C)C2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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CC(C)(C)[Si](C)(C)OC1CNCC(O)C1
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OC1CNCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |